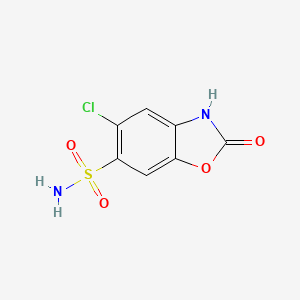

5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide

Description

Properties

IUPAC Name |

5-chloro-2-oxo-3H-1,3-benzoxazole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4S/c8-3-1-4-5(14-7(11)10-4)2-6(3)15(9,12)13/h1-2H,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLSMOPMWRIXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206626 | |

| Record name | 5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5791-18-4 | |

| Record name | 5-Chloro-2,3-dihydro-2-oxo-6-benzoxazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5791-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005791184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide typically involves the condensation of 2-aminophenol with chloro-substituted benzaldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The sulphonamide group is introduced via sulfonation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal catalysts or ionic liquid catalysts can be employed to enhance the reaction efficiency and selectivity. Solvent-free conditions or green chemistry approaches are often preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulphonamide group to amine derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNOS

- Molecular Weight : 248.64 g/mol

- InChI Key : WWLSMOPMWRIXJL-UHFFFAOYSA-N

The compound features a benzoxazole moiety combined with a sulphonamide functional group, which contributes to its diverse biological activities.

Medicinal Applications

1. Antimicrobial Activity

Research has demonstrated that 5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide exhibits significant antimicrobial properties. A study evaluated its derivatives against various bacterial strains, including both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. The most potent derivative showed a minimum inhibitory concentration (MIC) of 15.62–31.25 μmol/L against these pathogens, indicating its potential as an antibacterial agent .

2. Analgesic and Anti-inflammatory Effects

In a series of studies on related compounds, it was found that derivatives of 5-Chloro-2,3-dihydro-2-oxobenzoxazole exhibited analgesic and anti-inflammatory activities comparable to established medications like aspirin and indomethacin. The compounds were tested using various animal models for pain and inflammation, showing promising results in reducing symptoms without significant gastric lesions .

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method is scalable for preparative separation and is suitable for pharmacokinetic studies .

| Application | Methodology | Outcome |

|---|---|---|

| Antimicrobial Testing | In vitro assays against bacterial strains | Significant activity against S. aureus |

| Analgesic Testing | Animal models (e.g., writhing test) | Comparable efficacy to aspirin |

| HPLC Analysis | Reverse-phase chromatography | Effective separation and analysis |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in 2012, a series of sulfonamides including derivatives of 5-Chloro-2,3-dihydro-2-oxobenzoxazole were synthesized and tested for their antimicrobial efficacy. The results indicated strong activity against Mycobacterium tuberculosis and other strains, suggesting the compound's potential in treating resistant infections .

Case Study 2: Analgesic Properties

A comparative study evaluated the analgesic effects of various benzoxazole derivatives in animal models. The findings revealed that certain derivatives of 5-Chloro-2,3-dihydro-2-oxobenzoxazole provided effective pain relief without the adverse gastric effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit degranulation of mast cells, preventing the release of histamine and other inflammatory mediators .

Comparison with Similar Compounds

5-Chloro-2-oxo-2,3-dihydrobenzoxazol-6-sulfónamid (CAS 5791-64-0)

This compound shares the same molecular formula (C₇H₅ClN₂O₄S) and molecular weight (248.64 g/mol) as the target compound. However, its CAS number (5791-64-0) and EINECS (227-328-9) distinguish it as a distinct entity, likely differing in substituent positioning or stereochemistry. Structural analysis suggests it may be a positional isomer, though explicit data on its exact configuration is unavailable.

5-Chloro-2-oxobenzoxazolin-6-sulfonylchlorid (CAS 5791-18-4)

A notable discrepancy arises here: assigns CAS 5791-18-4 to the sulfonamide derivative, while links this CAS to a sulfonyl chloride analog (C₇H₃Cl₂NO₄S). The sulfonyl chloride variant replaces the sulfonamide group with a reactive sulfonyl chloride (-SO₂Cl), significantly altering its chemical behavior. Sulfonyl chlorides are typically more electrophilic and prone to nucleophilic substitution reactions (e.g., forming sulfonamides or esters), whereas sulfonamides exhibit stability in physiological conditions.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

This pyrazole-based compound (structure detailed in ) diverges in heterocyclic core (pyrazole vs. benzoxazole) but shares functional groups such as chloro and sulfur-containing moieties. With a molecular formula of C₁₂H₉ClF₃N₂OS , it has a higher molecular weight (330.72 g/mol ) due to the trifluoromethyl group and extended aromatic system. The sulfanyl (-S-) group contrasts with the sulfonamide’s -SO₂NH₂, reducing polarity and altering metabolic stability. Such differences underscore the impact of heterocycle choice on drug-likeness and bioavailability .

Key Data Table

Research Findings and Reactivity Insights

- Reductive Fission Behavior: Studies on benzoxazole derivatives (e.g., 5-chloro-2:6-dihydroxy-1-benzeneazonaphthalene) suggest reductive cleavage of the benzoxazole ring occurs preferentially at oxygen-containing sites, yielding aminonaphthol and benzanilide derivatives. This reactivity pattern may extend to the target compound, influencing its stability in reducing environments .

- Functional Group Impact : The sulfonamide group in the target compound enhances water solubility compared to sulfonyl chlorides, which are moisture-sensitive. Pyrazole analogs with sulfanyl groups exhibit reduced polarity, favoring lipid membrane permeability but limiting aqueous solubility .

Biological Activity

5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide is a sulphonamide compound with notable biological activities, particularly in antimicrobial applications. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C7H5ClN2O4S

- Molecular Weight : 248.64 g/mol

- CAS Number : 5791-18-4

- LogP : 0.360

The compound is characterized by its chlorinated benzoxazole structure, which contributes to its biological activity and stability in various environments .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study published in PubMed highlighted its effectiveness against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) for the most active derivatives was found to be between 15.62 to 31.25 μmol/L .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound Name | Target Bacteria | MIC (μmol/L) |

|---|---|---|

| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus | 15.62 - 31.25 |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |

This table summarizes the antimicrobial efficacy of various derivatives of the compound against specific bacterial strains, illustrating its potential as an antibacterial agent.

The mechanism by which sulphonamides exert their antimicrobial effects typically involves inhibition of bacterial folate synthesis. This is achieved by competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. The presence of the chlorinated benzoxazole moiety enhances the binding affinity to the target enzyme, thereby increasing the compound's potency .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

In a comprehensive study published in PubMed, various sulfonamide derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that modifications to the benzoxazole structure significantly influenced the antimicrobial efficacy against different bacterial strains, particularly highlighting the importance of substituents on the aromatic ring . -

Pharmacokinetics and Toxicity :

The pharmacokinetic profile of this compound has been characterized using high-performance liquid chromatography (HPLC). This method allows for precise quantification and analysis of the compound in biological samples, facilitating further studies on its absorption, distribution, metabolism, and excretion (ADME) properties . -

Comparative Analysis with Other Sulphonamides :

Comparative studies have shown that while many sulphonamides exhibit antibacterial properties, those containing the benzoxazole scaffold tend to have enhanced activity against resistant strains due to their unique structural characteristics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2,3-dihydro-2-oxobenzoxazole-6-sulphonamide, and what purification techniques ensure high yield?

- Methodological Answer : The synthesis typically involves sulfonylation of the benzoxazole core using chlorosulfonic acid under controlled temperatures (0–25°C). For example, sulfonyl chloride intermediates can be generated by reacting the parent benzoxazole derivative with chlorosulfonic acid, followed by amidation with ammonia or amines . Purification often employs recrystallization from ethanol-water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity. Yield optimization requires strict control of reaction time and stoichiometry, as over-sulfonation can lead to byproducts .

Q. How is the molecular conformation and crystal packing of this compound characterized using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, dihedral angles, and non-covalent interactions. For benzoxazole derivatives, planar heterocyclic rings (e.g., O1–N2–C3–C3a–C7a) are common, with deviations attributed to steric repulsions (e.g., Cl⋯H interactions at ~3.1 Å) . Crystal packing is stabilized via van der Waals forces, as seen in 3-substituted benzoxazoles, where substituents like chlorophenyl groups induce torsional angles of ~70° relative to the benzoxazole plane .

Q. What in vitro models are used to assess its biological activity, particularly antimicrobial or CNS-related effects?

- Methodological Answer : Standardized assays include:

- Antibacterial : Broth microdilution (MIC determination against S. aureus, E. coli) with ampicillin as a positive control .

- Antifungal : Agar diffusion assays against C. albicans using clotrimazole as a reference .

- CNS activity : Radioligand binding assays (e.g., dopamine D2/D3 receptors) to evaluate antipsychotic potential, modeled after zonisamide (a sulfonamide-based anticonvulsant) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurity profiles. To resolve this:

- Validate purity via HPLC-MS (>99%) and elemental analysis.

- Replicate assays under standardized protocols (CLSI guidelines for antimicrobial tests) .

- Perform structure-activity relationship (SAR) studies to isolate the pharmacophore, e.g., comparing 6-sulphonamide vs. 6-carboxylate analogs .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of this sulfonamide derivative?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase).

- DFT calculations : Analyze electron density maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic regions, correlating with antimicrobial efficacy .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Q. How can derivatives of this compound be designed to enhance pharmacokinetics while retaining activity?

- Methodological Answer :

- Bioisosteric replacement : Substitute the chloro group with trifluoromethyl (-CF3) to improve metabolic stability .

- Prodrug strategies : Introduce ester moieties at the 2-oxo position to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .

- Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins), guided by phase solubility diagrams .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Key issues include:

- Racemization : Minimized by low-temperature reactions (<10°C) during sulfonamide formation .

- Byproduct formation : Controlled via inline FTIR monitoring of intermediate sulfonyl chlorides.

- Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Q. How is the stability of this compound under varying pH and temperature conditions evaluated?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (1M HCl), basic (1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–72 hours.

- Analytical tools : Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS to identify breakdown products (e.g., desulfonated benzoxazole) .

- Thermal stability : TGA-DSC analysis up to 500°C reveals decomposition thresholds, critical for storage guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.